2-Chloro-4,6-bis(trifluoromethyl)benzoic acid
CAS No.: 916420-47-8
Cat. No.: VC2816902
Molecular Formula: C9H3ClF6O2
Molecular Weight: 292.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916420-47-8 |
|---|---|
| Molecular Formula | C9H3ClF6O2 |
| Molecular Weight | 292.56 g/mol |
| IUPAC Name | 2-chloro-4,6-bis(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H3ClF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18) |
| Standard InChI Key | MXHOYUZOOIMVGF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
2-Chloro-4,6-bis(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid featuring both chlorine and trifluoromethyl substituents. Its structure consists of a benzoic acid backbone with strategic substitutions that significantly influence its physical and chemical characteristics. The compound has distinctive identifiers that allow for its unambiguous recognition in chemical databases and research literature.
Table 1. Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 916420-47-8 |
| Molecular Formula | C₉H₃ClF₆O₂ |
| IUPAC Name | 2-chloro-4,6-bis(trifluoromethyl)benzoic acid |
| Molecular Weight | 292.561 g/mol |
| MDL Number | MFCD09025365 |
| InChI Key | MXHOYUZOOIMVGF-UHFFFAOYSA-N |
| PubChem CID | 46737533 |
| SMILES Notation | C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F |
The compound contains nine carbon atoms, with one carboxyl group (-COOH), one chlorine atom at the 2-position, and two trifluoromethyl groups (-CF₃) at the 4 and 6 positions of the benzene ring . This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential applications in various fields.
Physical Properties
The physical properties of 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid are influenced by its molecular structure, particularly the presence of electronegative fluorine atoms and the chlorine substituent. These properties have significant implications for its handling, storage, and applications in synthesis and research.
Table 2. Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in available data |
| Melting Point | 148-150°C |
| Boiling Point | Not reported in available data |
| Solubility | Presumed soluble in organic solvents (typical for similar structures) |
The high melting point (148-150°C) is characteristic of carboxylic acids with strong intermolecular hydrogen bonding . The presence of electron-withdrawing trifluoromethyl groups likely enhances the acidity of the carboxyl group by stabilizing the carboxylate anion through inductive effects, a common feature among fluorinated benzoic acids.
Structural Analysis
Electronic and Steric Effects
The electronic structure of 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid is heavily influenced by its substituents. The trifluoromethyl groups at positions 4 and 6 create a strong electron-withdrawing effect through inductive mechanisms, while the chlorine atom at position 2 contributes both inductive and resonance effects. This electronic configuration significantly affects the compound's reactivity profile.
The steric arrangement of the molecule features three bulky substituents (two -CF₃ groups and one -Cl atom) that create a crowded environment around the benzene ring. This steric hindrance likely impacts the planarity of the molecule and its ability to participate in certain reactions or intermolecular interactions. The carboxylic acid group, positioned ortho to a chlorine atom, may experience restricted rotation due to steric effects.
| Supplier | Status | Purity | Package Sizes |
|---|---|---|---|
| Thermo Scientific | Active listing | 97% | 250 mg, 1 g |
| CymitQuimica | Discontinued | Not specified | Previously available in 2g, 5g, 10g |
The limited availability and specialized nature of this compound suggest it may be primarily utilized in research applications rather than large-scale industrial processes.
Applications and Research Significance
Research Context
The compound appears to be primarily of interest in specialized chemical research. Its structural features—particularly the combination of chlorine and multiple trifluoromethyl groups—create a unique electronic environment that may be valuable for studying structure-activity relationships in various applications.
The presence of trifluoromethyl groups is particularly significant in medicinal chemistry, where they can enhance lipophilicity, metabolic stability, and binding selectivity of drug candidates. The carboxylic acid functionality provides a reactive handle for further derivatization, enhancing the compound's utility as a synthetic intermediate.
Comparison with Related Compounds
Structural Analogues
The chemical literature includes several structural analogues of 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid that provide context for understanding its properties and behaviors.
Table 4. Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid | 916420-47-8 | C₉H₃ClF₆O₂ | 292.561 | Reference compound |
| 2-Chloro-4-(trifluoromethyl)benzoic acid | 23228-45-7 | C₈H₄ClF₃O₂ | 224.564 | Has only one CF₃ group |
| 2,4-bis(trifluoromethyl)benzoic acid | 32890-87-2 | C₉H₄F₆O₂ | 258.117 | Lacks chlorine substituent |
The comparative analysis reveals how the number and position of trifluoromethyl groups and other halogens affect physical properties. For example, 2-Chloro-4-(trifluoromethyl)benzoic acid has a melting point of 114-117°C , while 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid melts at 148-150°C , demonstrating how additional fluorination increases the melting point.
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